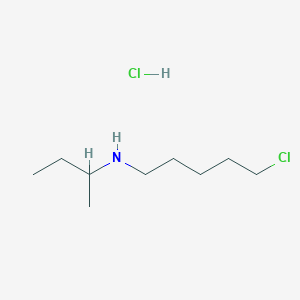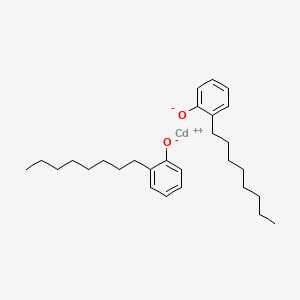
Cadmium bis(octylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 It is a cadmium-based compound where cadmium is coordinated with two octylphenolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of cadmium salts with octylphenol in the presence of a base. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of cadmium bis(octylphenolate) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal.
Substitution: The phenolate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand exchange reactions using different phenols or other ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium-ligand complexes depending on the substituent used.
Applications De Recherche Scientifique
Cadmium bis(octylphenolate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of cadmium-containing materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of cadmium bis(octylphenolate) involves its interaction with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The compound’s effects are mediated through its ability to generate reactive oxygen species and interact with cellular components such as mitochondria and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cadmium bis(benzimidazol-2-yl)methane
- Cadmium bis(4-pyridyl)benzylamine
- Cadmium oxide (CdO)
- Cadmium sulfide (CdS)
Uniqueness
Cadmium bis(octylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other cadmium compounds, it offers different solubility, stability, and interaction profiles with biological molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
84878-51-3 |
|---|---|
Formule moléculaire |
C28H42CdO2 |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
cadmium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clé InChI |
SMPPDZASZJLOQJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



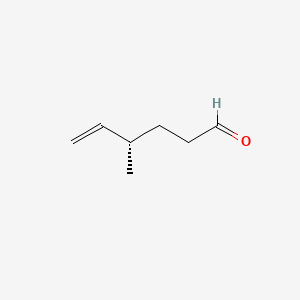
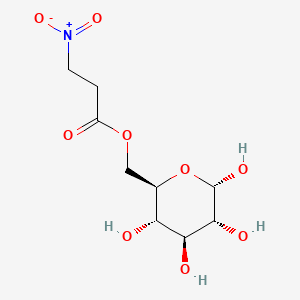
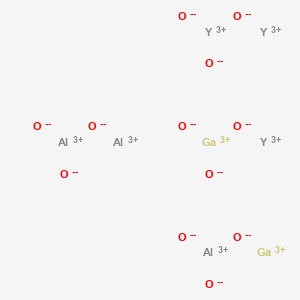
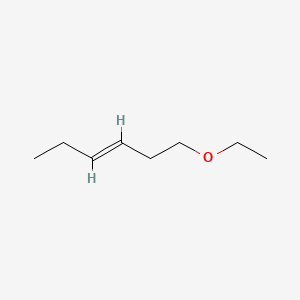
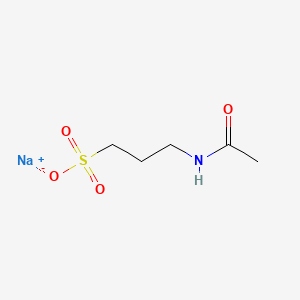
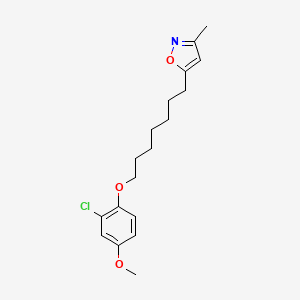


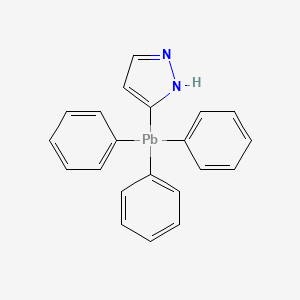

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)

